molecular formula C19H18F2N6O2S B2353736 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1105220-22-1

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Katalognummer: B2353736
CAS-Nummer: 1105220-22-1
Molekulargewicht: 432.45
InChI-Schlüssel: XOHHBZUDBBSXCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound "(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" features a thiazole core substituted with a 4-(difluoromethoxy)phenylamino group at the 2-position and a piperazin-1-ylmethanone moiety at the 4-position. The piperazine ring is further functionalized with a pyrimidin-2-yl group. This structure combines elements known for modulating biological activity: the thiazole ring is a common pharmacophore in kinase inhibitors, while the difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . The pyrimidinyl-piperazine moiety may contribute to target binding via hydrogen bonding or π-π stacking interactions, as seen in related kinase inhibitors .

Eigenschaften

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O2S/c20-17(21)29-14-4-2-13(3-5-14)24-19-25-15(12-30-19)16(28)26-8-10-27(11-9-26)18-22-6-1-7-23-18/h1-7,12,17H,8-11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHHBZUDBBSXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The compound, (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, is a complex molecule that likely interacts with multiple targets. Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug). Therefore, it’s plausible that this compound may also interact with similar targets.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it’s plausible that this compound may affect multiple biochemical pathways. These could potentially include pathways involved in microbial growth (for antimicrobial activity), viral replication (for antiviral activity), cell proliferation (for antitumor activity), and others.

Biologische Aktivität

The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F2N4O4SC_{20}H_{18}F_{2}N_{4}O_{4}S with a molecular weight of approximately 448.44 g/mol. The structure features a thiazole ring, a piperazine moiety, and a difluoromethoxy phenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Thiazole derivatives are known for a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific compound under consideration exhibits notable activities as follows:

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives can inhibit various cancer cell lines. For instance, a related thiazole compound showed significant inhibitory effects on CDK9 and CDK2 kinases, which are crucial for cell cycle regulation. The selectivity of these compounds for CDK9 over other kinases suggests potential applications in cancer therapy .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundTarget KinaseIC50 (µM)Selectivity
30hCDK90.20100-fold over CDK1
30mCDK70.4250-fold over CDK1

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain thiazole compounds exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against resistant strains like Candida auris .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
2aS. aureus1
2bCandida auris8

The biological mechanisms through which thiazole derivatives exert their effects are diverse:

  • Inhibition of Kinases : The interaction with specific kinases such as CDK9 suggests a mechanism involving cell cycle arrest and apoptosis in cancer cells.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity may be attributed to the ability of these compounds to disrupt bacterial membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:

  • Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated enhanced selectivity towards cancerous cells compared to normal cells, indicating potential for targeted cancer therapy .
  • Antimicrobial Evaluation : Another study reported the synthesis and testing of various thiazole derivatives against resistant bacterial strains, showing promising results that warrant further investigation into their clinical applicability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring, thiazole core, and piperazine moiety. These variations influence physicochemical properties, target selectivity, and pharmacokinetics. Below is a detailed analysis:

Substituent Effects on the Phenyl Ring

  • Compound 6 (): Contains a 4-fluorophenyl group. The fluorine atom increases electronegativity and metabolic stability but lacks the difluoromethoxy group’s steric bulk. This may reduce membrane permeability compared to the target compound .
  • Compound 8 (): Features a 4-morpholinoaniline substituent.
  • Compound in : Includes a 4-fluorophenylpiperazine linked to a thiazole. The absence of the difluoromethoxy group and pyrimidinyl substitution may limit its affinity for targets requiring bulkier substituents .

Piperazine-Linked Modifications

  • Compound 21 (): A thiophen-2-yl methanone with a 4-(trifluoromethyl)phenylpiperazine. The trifluoromethyl group enhances lipophilicity but may increase off-target interactions compared to the pyrimidinyl group in the target compound .
  • Compound 5 (): Contains a pyrazole-linked piperazine.
  • Compound in : [4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone. The methoxy group offers moderate polarity, but the piperidine substitution lacks the aromaticity of pyrimidine, reducing π-π interactions critical for target binding .

Thiazole Core Variations

  • Compound in : Features a pyrazolopyrimidine-thiazole hybrid. The pyrazolo[3,4-d]pyrimidine core may confer broader kinase inhibition but with higher molecular weight, possibly affecting bioavailability compared to the simpler thiazole in the target compound .

Hypothetical Pharmacological and Physicochemical Comparisons

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

Property Target Compound Compound 6 () Compound 21 ()
Molecular Weight ~470 g/mol (estimated) 352.3 g/mol ~420 g/mol (estimated)
Key Substituents Difluoromethoxy, pyrimidinyl-piperazine 4-Fluorophenyl, morpholine Thiophene, trifluoromethylphenyl
logP (Predicted) ~3.2 (moderate lipophilicity) ~2.5 ~3.8
Metabolic Stability High (due to difluoromethoxy group) Moderate High (trifluoromethyl group)
Target Selectivity Likely kinase-selective (pyrimidine interaction) Broader (morpholine’s flexibility) Potential off-target effects

Key Observations :

  • The difluoromethoxy group balances lipophilicity and metabolic stability, offering advantages over non-fluorinated (e.g., methoxy) or mono-fluorinated analogs .
  • The pyrimidinyl-piperazine moiety likely enhances selectivity for kinases with hydrophobic pockets, contrasting with the less-specific morpholine or trifluoromethyl groups .

Q & A

Q. What are the optimized synthetic routes for (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or THF (60–80°C, 6–12 hours) .
  • Step 2: Introduction of the difluoromethoxyphenylamine group using nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like CuI or Pd(PPh₃)₄ .
  • Step 3: Coupling the piperazine-pyrimidine moiety via amide bond formation using EDCI/HOBt or DCC in DMF at 0–25°C .
    Critical Parameters:
  • Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures) .
  • Reaction progress is monitored by TLC and validated by LC-MS .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR (¹H/¹³C): Assign peaks to specific protons (e.g., thiazole C-H at δ 7.2–8.1 ppm, piperazine N-CH₂ at δ 3.2–3.8 ppm) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈F₂N₆O₂S: 456.12) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure to validate stereoelectronic effects .

Q. What physicochemical properties are critical for handling this compound in biological assays?

Methodological Answer: Key properties include:

  • Solubility: Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or HPLC .
  • Stability: Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • LogP: Determine experimentally via shake-flask method (octanol/water partition) or computationally using Molinspiration or ACD/Labs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Functional Group Modifications: Replace the difluoromethoxy group with trifluoromethyl or methoxy groups to evaluate electronic effects on binding .
  • Bioisosteric Replacements: Substitute the thiazole ring with oxazole or imidazole to assess heterocycle tolerance .
  • Computational Modeling: Perform molecular docking (AutoDock Vina, Schrödinger) using crystallographic data of target proteins (e.g., kinases) to predict binding modes .
  • In Vitro Validation: Test analogs in enzyme inhibition assays (IC₅₀ determination) and cell-based models (e.g., proliferation assays) .

Q. How should contradictory data in pharmacological studies be resolved (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer conditions (pH, ionic strength) and eliminate interference from assay components (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves: Use 8–12 concentration points with triplicate measurements to improve statistical robustness .
  • Orthogonal Assays: Validate activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural Analysis: Compare X-ray co-crystal structures of active/inactive analogs to identify critical binding interactions .

Q. What strategies enhance metabolic stability without compromising target affinity?

Methodological Answer:

  • Metabolic Soft Spot Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Structural Optimization: Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) or introduce fluorination to block oxidation sites .
  • In Silico Predictions: Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable CYP450 inhibition profiles .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

Methodological Answer:

  • Target Homology Modeling: Build 3D structures of unknown targets using SWISS-MODEL or I-TASSER if crystallographic data is unavailable .
  • Free Energy Perturbation (FEP): Calculate binding free energy changes for substituent modifications (e.g., pyrimidine to pyridine) .
  • Validation: Compare predicted vs. experimental IC₅₀ values and refine models iteratively .

Q. What methodologies are recommended for analyzing pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

  • In Vivo PK Studies: Administer the compound intravenously/orally in rodents and collect plasma samples at timed intervals for LC-MS/MS analysis .
  • Tissue Distribution: Use quantitative whole-body autoradiography (QWBA) or MALDI imaging to map compound localization .
  • PD Correlation: Model PK data (AUC, Cmax) against biomarker modulation (e.g., target phosphorylation) using nonlinear regression (Phoenix WinNonlin) .

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